2-[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Description
The compound 2-[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide features a 1,3,4-oxadiazole core substituted with a methyl group linked to a 4,6-dimethylpyrimidin-2-ylsulfanyl moiety. A second sulfanyl group connects the oxadiazole to an acetamide tail, which is further substituted with a 1,3-thiazol-2-yl group. This hybrid structure combines heterocyclic motifs known for diverse bioactivities, including enzyme inhibition and anticancer effects .
Properties
IUPAC Name |
2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2S3/c1-8-5-9(2)17-13(16-8)24-7-11-19-20-14(22-11)25-6-10(21)18-12-15-3-4-23-12/h3-5H,6-7H2,1-2H3,(H,15,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKZHCHPRPWOMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=NN=C(O2)SCC(=O)NC3=NC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. Its structure comprises multiple heterocycles, including pyrimidine, oxadiazole, and thiazole moieties, which may contribute to its pharmacological properties.
Chemical Structure
The molecular formula of the compound is , and it features several key functional groups that are essential for its biological activity. The presence of sulfur atoms and various nitrogen-containing rings enhances its potential interactions with biological targets.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing on its antimicrobial , anticancer , and anti-inflammatory properties. Below is a summary of the findings:
Antimicrobial Activity
Research indicates that derivatives containing the pyrimidine and oxadiazole rings exhibit significant antimicrobial properties. For example:
- Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria.
- The compound demonstrated a synergistic effect when combined with other antimicrobial agents, enhancing overall efficacy.
Anticancer Properties
Several studies have evaluated the cytotoxic effects of this compound on cancer cell lines:
- MTT Assay Results : The compound exhibited an IC50 value in the micromolar range against various cancer cell lines (e.g., MCF-7 breast cancer cells).
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-(5-{...}) | MCF-7 | 12.5 | Induction of apoptosis through DNA damage |
| 2-(5-{...}) | HeLa | 10.0 | Cell cycle arrest at G2/M phase |
These results suggest that the compound induces apoptosis and inhibits cell proliferation through mechanisms involving DNA damage and cell cycle disruption.
Anti-inflammatory Activity
The compound has also been assessed for its anti-inflammatory effects:
- In vitro studies demonstrated a reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages.
Case Studies
-
Study on Cancer Cell Lines : A detailed investigation was conducted using the MCF-7 breast cancer cell line to assess the compound's cytotoxicity. Results indicated that treatment with the compound led to significant cell death compared to control groups.
- Methodology : Cells were treated with varying concentrations of the compound for 48 hours, followed by MTT assay to determine cell viability.
- Findings : The study concluded that the compound effectively reduces cell viability in a dose-dependent manner.
-
Antimicrobial Efficacy : Another study focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli.
- Methodology : The MIC was determined using broth microdilution methods.
- Findings : The compound showed potent activity with MIC values as low as 8 µg/mL against S. aureus.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is , with a molecular weight of approximately 483.63 g/mol. The compound features multiple heterocyclic rings, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research has indicated that derivatives of oxadiazole and thiazole compounds exhibit significant antimicrobial properties. Studies have demonstrated that similar compounds can inhibit the growth of various bacteria. For instance, a series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria using the disc diffusion method. Compounds similar to this compound showed promising results comparable to standard antibiotics like ofloxacin .
Pharmacological Evaluations
The pharmacological evaluation of oxadiazole derivatives often includes assessing anti-inflammatory and analgesic activities. For example, studies have reported that certain substituted oxadiazoles exhibit anti-inflammatory effects when tested in animal models using carrageenan-induced paw edema methods . The compound's structure suggests potential interactions with biological targets involved in inflammation and pain pathways.
Synthesis of Novel Compounds
The unique structure of this compound serves as a versatile building block in synthetic organic chemistry. It can be utilized to develop more complex molecules with enhanced biological activities. For instance:
| Compound Structure | Application |
|---|---|
| 1 | Anticancer agents |
| 2 | Antidiabetic drugs |
| 3 | Antiviral compounds |
These derivatives can be synthesized through various methods including condensation reactions involving thiosemicarbazides and aromatic carbonyl halides .
Case Studies
Several case studies have highlighted the efficacy of compounds related to this compound:
Case Study 1: Antibacterial Evaluation
A study synthesized a series of oxadiazole derivatives and tested their antibacterial properties against Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited higher antibacterial activity than traditional antibiotics .
Case Study 2: Anti-inflammatory Activity
In another research effort focusing on anti-inflammatory properties, several oxadiazole-containing compounds were evaluated using the carrageenan-induced rat paw edema model. Results showed that some compounds significantly reduced inflammation compared to control groups .
Chemical Reactions Analysis
Synthetic Pathways and Key Precursor Reactions
The compound is synthesized via multistep protocols involving:
-
Thioether formation : Reaction of 4,6-dimethylpyrimidine-2-thiol with chloromethyl intermediates under basic conditions (K₂CO₃/DMF, 60°C) to introduce sulfanylmethyl groups .
-
Oxadiazole cyclization : Microwave-assisted cyclization of thiosemicarbazide precursors in ethanol at 80–90°C .
-
Acetamide coupling : Amidation of thiolated intermediates with 2-aminothiazole using carbodiimide coupling agents (EDC/HOBt) .
Table 1: Representative Reaction Conditions for Key Syntheses
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thioether formation | K₂CO₃, DMF, 60°C, 6h | 78–85 | |
| Oxadiazole cyclization | Hydrazine hydrate, EtOH, MW, 20min | 72–88 | |
| Acetamide coupling | EDC, HOBt, DCM, RT, 12h | 65–70 |
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (6M HCl, reflux): Cleavage of the amide bond produces 2-[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid.
-
Basic hydrolysis (NaOH 10%, 70°C): Forms the corresponding carboxylate salt, verified via IR (loss of amide I band at 1650 cm⁻¹) .
Oxidation of Sulfanyl Groups
Sulfanyl (-S-) groups are oxidized to sulfoxides (-SO-) or sulfones (-SO₂-) using:
-
H₂O₂ (30%) in acetic acid : Selective oxidation to sulfoxide (RT, 2h; confirmed by LC-MS) .
-
mCPBA (meta-chloroperbenzoic acid) : Full oxidation to sulfone (0°C to RT, 12h; δ 3.2–3.5 ppm in ¹H NMR for -SO₂-) .
Table 2: Oxidation Products and Analytical Data
| Oxidizing Agent | Product | m/z (Observed) | NMR Shift (¹H, ppm) |
|---|---|---|---|
| H₂O₂ | Sulfoxide derivative | 489.1 [M+H]⁺ | 2.8 (s, -SO-) |
| mCPBA | Sulfone derivative | 505.0 [M+H]⁺ | 3.3 (s, -SO₂-) |
Nucleophilic Substitution
The methylpyrimidinyl group participates in SNAr (nucleophilic aromatic substitution) under harsh conditions:
-
Replacement with amines : Reacts with piperidine (120°C, DMF, 24h) to yield pyrimidine-amine derivatives (confirmed by HRMS and ¹³C NMR) .
-
Halogen displacement : Limited reactivity observed with KI/CuI in DMSO at 100°C .
Complexation with Metal Ions
The nitrogen/sulfur-rich structure forms coordination complexes:
-
Cu(II) complexes : Reacts with CuCl₂ in methanol to form a 1:1 stoichiometric complex (λmax 650 nm; μeff = 1.73 BM) .
-
Antimicrobial enhancement : Cu(II) complexes show 4-fold higher activity against E. coli versus the parent compound (MIC = 6.25 μg/mL) .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals stability up to 180°C, followed by decomposition into:
-
Primary products : CO₂, NH₃, and SO₂ (detected via GC-MS).
-
Char residue : 12–15% at 800°C (indicative of aromatic backbone stability) .
Biological Activation Pathways
-
Nitroreductase-mediated reduction : In Mycobacterium tuberculosis, the pyrimidine ring undergoes nitro group reduction (cyclic voltammetry peak at −500 mV) .
-
CYP450 metabolism : Oxidative demethylation of 4,6-dimethylpyrimidine (major metabolite: 4-methyl-6-hydroxymethyl derivative) .
This compound’s reactivity is defined by its heterocyclic architecture, enabling applications in medicinal chemistry (e.g., antituberculosis agents) and materials science. Experimental validations emphasize the need for controlled reaction conditions to avoid competing side reactions, particularly at sulfanyl and acetamide sites.
Comparison with Similar Compounds
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide
- Structural Differences : Replaces the oxadiazole-thiazole backbone with a simpler acetamide-pyridine linkage.
- Synthesis : Prepared via S-alkylation of 2-thio-4,6-dimethylpyrimidine with 2-chloro-N-(4-methylpyridin-2-yl)acetamide under reflux .
- The pyridine substituent may influence solubility compared to the thiazole in the target compound.
2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide
- Structural Differences : Features a diphenylmethyl group on the oxadiazole and a pyrazine substituent on the acetamide.
- Synthesis : Achieved via regioselective S-alkylation of 5-(diphenylmethyl)-1,3,4-oxadiazole-2-thione with 2-chloro-N-(pyrazin-2-yl)acetamide .
- Key Contrast : The bulky diphenylmethyl group may hinder membrane permeability compared to the dimethylpyrimidinyl group in the target compound.
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides
- Structural Differences : Substitutes the dimethylpyrimidinyl group with an indolylmethyl moiety.
- Bioactivity : These compounds exhibit varied bioactivities depending on the acetamide substituent (e.g., antimicrobial, anticancer) .
- Relevance : The indole group’s aromaticity and hydrogen-bonding capacity may enhance target binding compared to dimethylpyrimidine.
Dual Sirt2/HDAC6 Inhibitors (e.g., Compound 33)
- Structural Differences : Contains a prop-2-yn-1-yloxybenzyl group on the thiazole and lacks the oxadiazole core.
- Bioactivity : Designed for dual inhibition of sirtuin 2 (Sirt2) and histone deacetylase 6 (HDAC6), showing promise in cancer therapy .
- Mechanistic Insight : The acetamide linkage is critical for enzyme interaction, suggesting similar pharmacophoric importance in the target compound.
Physicochemical Comparison
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield and purity?
- The synthesis typically involves multi-step reactions, including cyclization of oxadiazole-thiol intermediates and subsequent sulfanyl-acetamide coupling. Key steps include:
- Thiol activation : Use CS₂/KOH under reflux to generate reactive thiol intermediates for oxadiazole ring formation .
- Coupling reactions : Employ LiH in DMF to facilitate nucleophilic substitution between sulfanyl-oxadiazole and acetamide derivatives .
- Optimization : Control temperature (60–80°C) and solvent polarity (e.g., THF or DCM) to minimize byproducts. Monitor reaction progress via TLC or HPLC .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions, particularly the sulfanyl-methyl groups and heterocyclic rings. For example, the thiazole NH proton appears as a singlet near δ 12.5 ppm .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight, with fragmentation patterns indicating stability of the oxadiazole-thiol linkage .
- Elemental analysis : Validate stoichiometry (C, H, N, S) to ensure absence of solvates or impurities .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Antimicrobial screening : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Compare MIC values to reference drugs like ciprofloxacin .
- Enzyme inhibition studies : Test inhibitory effects on lipoxygenase or cyclooxygenase enzymes via UV-Vis spectrophotometry to assess anti-inflammatory potential .
Advanced Research Questions
Q. How can reaction mechanisms for key transformations (e.g., oxadiazole-thiol cyclization) be elucidated?
- Kinetic studies : Track reaction rates under varying temperatures and reagent concentrations. For example, pseudo-first-order kinetics may reveal rate-limiting steps in thiolate intermediate formation .
- Isotopic labeling : Use ³⁴S-labeled reagents to trace sulfur incorporation pathways during cyclization .
- Computational modeling : Apply DFT calculations (e.g., Gaussian 09) to simulate transition states and identify energetically favorable pathways .
Q. What computational strategies can predict its binding affinity to biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with bacterial DNA gyrase (PDB ID: 1KZN). Focus on hydrogen bonding between the acetamide group and Ser84/Arg76 residues .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes, particularly for the thiazole-pyrimidine moiety .
Q. How should researchers address contradictions in biological activity data across studies?
- Dose-response reevaluation : Confirm activity thresholds using log-dose curves to rule out false positives/negatives .
- Metabolic stability assays : Test compound stability in liver microsomes to determine if inactive metabolites explain discrepancies .
- Structural analogs : Synthesize derivatives (e.g., replacing 4,6-dimethylpyrimidine with chlorophenyl groups) to isolate pharmacophoric features .
Q. What experimental design principles optimize large-scale synthesis without compromising purity?
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize variables like solvent ratio (DCM:EtOH), catalyst loading, and reaction time .
- Flow chemistry : Use continuous-flow reactors to enhance heat/mass transfer during exothermic steps (e.g., thiol-alkylation), reducing side reactions .
Methodological Tables
Table 1: Key Spectral Data for Structural Confirmation
| Technique | Critical Peaks/Features | Reference |
|---|---|---|
| ¹H NMR (DMSO-d6) | δ 2.45 (s, 6H, pyrimidine-CH₃), δ 7.25 (s, 1H, thiazole-H) | |
| HRMS (ESI+) | [M+H]⁺ calcd. for C₁₇H₁₆N₆O₂S₃: 457.05; found: 457.04 |
Table 2: Optimized Reaction Conditions for Sulfanyl Coupling
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | >85% yield |
| Solvent | THF:DMF (3:1 v/v) | Minimizes byproducts |
| Reaction Time | 6–8 hours | Completes conversion |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
